molecular formula C16H18N4O2S B7143823 N-[2-[(4-methyl-1,3-thiazol-5-yl)amino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide

N-[2-[(4-methyl-1,3-thiazol-5-yl)amino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide

Cat. No.: B7143823
M. Wt: 330.4 g/mol
InChI Key: WWDQEZMRQJNEJK-UHFFFAOYSA-N
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Description

N-[2-[(4-methyl-1,3-thiazol-5-yl)amino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide is a complex organic compound featuring a thiazole ring and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole ring. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The resulting thiazole intermediate is then coupled with an isoquinoline derivative to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, yield, and environmental impact. Catalysts and solvents are carefully selected to optimize the reaction conditions and improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction of the thiazole ring can lead to the formation of thiazolidines.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole or isoquinoline positions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are used.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Thiazolidines.

  • Substitution: Substituted thiazoles or isoquinolines.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and pathways.

  • Medicine: Potential therapeutic applications include antimicrobial, antifungal, and anticancer activities.

  • Industry: It can be used in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Thiazole derivatives: These compounds share the thiazole ring and have similar biological activities.

  • Isoquinoline derivatives: These compounds contain the isoquinoline moiety and are used in various pharmaceutical applications.

Uniqueness: N-[2-[(4-methyl-1,3-thiazol-5-yl)amino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide is unique due to its combination of the thiazole and isoquinoline rings, which provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-[(4-methyl-1,3-thiazol-5-yl)amino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-11-15(23-10-18-11)19-14(21)8-17-16(22)20-7-6-12-4-2-3-5-13(12)9-20/h2-5,10H,6-9H2,1H3,(H,17,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDQEZMRQJNEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)NC(=O)CNC(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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